6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
Overview
Description
“6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of pramipexole, a related compound, involves the reaction of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole dihydrochloride monohydrate with 2.0 N NaOH4. However, the specific synthesis process for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods5. However, the specific molecular structure analysis for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” is not readily available in the literature.
Chemical Reactions Analysis
Chemical reactions involving “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” are not readily available in the literature. However, chemical reactions can be analyzed using various techniques such as spectroscopy, chromatography, and mass spectrometry6.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as spectroscopy, chromatography, and mass spectrometry8. However, the specific physical and chemical properties for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” are not readily available in the literature.Scientific Research Applications
Drug Synthesis : This compound serves as a building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene, useful in drug development (Büttner et al., 2007).
Inhibition of TRPV1 : It has been identified as a potent inhibitor of human and rat TRPV1 in vitro, with increased solubility, indicating potential for therapeutic applications (Doherty et al., 2008).
Obesity Treatment : 6-Aminomethyl-7,8-dihydronaphthalenes, a related group, show promise in obesity treatment, with one antagonist inhibiting nocturnal food intake in rats (Kamata et al., 2011).
Precursor for 5-HT Receptor Agonists : Its use as a precursor in the chemoenzymatic synthesis of serotonin receptor agonists is noted, which is significant in neurological research (Orsini et al., 2002).
Parkinson's Disease Treatment : A compound derived from it demonstrated potent activity in Parkinson's disease-lesioned rats, suggesting its potential in neuroprotective treatments (Biswas et al., 2008).
Antiproliferative Activity : Certain naphthalene compounds, including derivatives of this compound, showed antiproliferative activity in rat C6 glioma cells, indicating potential use in cancer research (Berardi et al., 2005).
5-HT1A-Receptor Agonists : It exhibits properties of orally active 5-HT1A-receptor agonists, with significant oral availability and intrinsic activity, relevant in the study of psychiatric disorders (Stjernlöf et al., 1993).
Safety And Hazards
The safety and hazards associated with a compound can be determined through safety data sheets and other regulatory documents9. However, the specific safety and hazards for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” are not readily available in the literature.
Future Directions
The future directions for research on “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could provide valuable insights into the potential applications of this compound10.
properties
IUPAC Name |
6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZWCFSAHTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438906 | |
Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- | |
CAS RN |
78950-82-0 | |
Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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